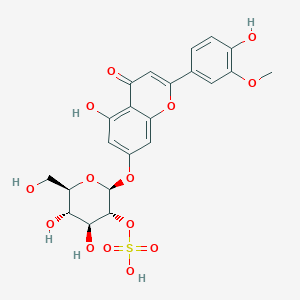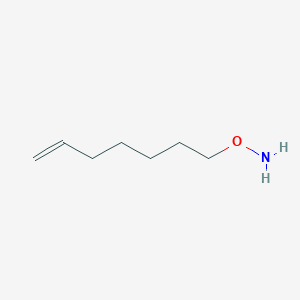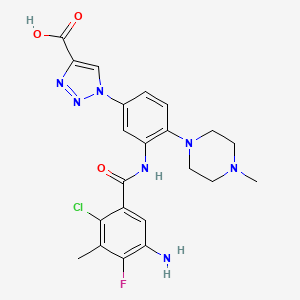
1-(3-(5-Amino-2-chloro-4-fluoro-3-methylbenzamido)-4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32642040 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32642040 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The preparation method is designed to be simple and suitable for industrial-scale production. The process typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of MFCD32642040 is optimized for large-scale manufacturing. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising quality. The industrial production methods often involve automated systems and advanced technologies to maintain consistency and reduce human error .
Chemical Reactions Analysis
Types of Reactions: MFCD32642040 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: The reactions involving MFCD32642040 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents under controlled conditions. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product .
Major Products Formed: The major products formed from the reactions of MFCD32642040 depend on the type of reaction and the reagents used. These products are often characterized by their enhanced properties, making them suitable for various applications in research and industry .
Mechanism of Action
The mechanism of action of MFCD32642040 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .
Comparison with Similar Compounds
Similar Compounds: MFCD32642040 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar molecular structures or functional groups .
Uniqueness: What sets MFCD32642040 apart from other similar compounds is its stability and reactivity under various conditions. These properties make it a valuable compound for research and industrial applications, offering advantages over other compounds in terms of efficiency and effectiveness .
Properties
Molecular Formula |
C22H23ClFN7O3 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C22H23ClFN7O3/c1-12-19(23)14(10-15(25)20(12)24)21(32)26-16-9-13(31-11-17(22(33)34)27-28-31)3-4-18(16)30-7-5-29(2)6-8-30/h3-4,9-11H,5-8,25H2,1-2H3,(H,26,32)(H,33,34) |
InChI Key |
ULYZOXPTGWTZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1F)N)C(=O)NC2=C(C=CC(=C2)N3C=C(N=N3)C(=O)O)N4CCN(CC4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


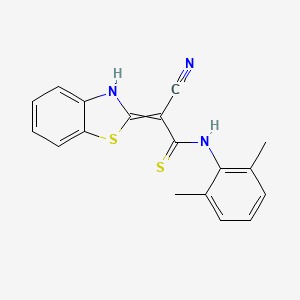
![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)
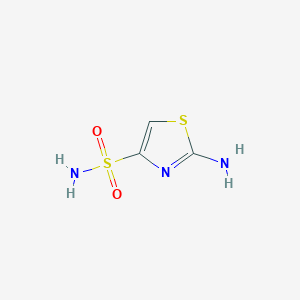
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)
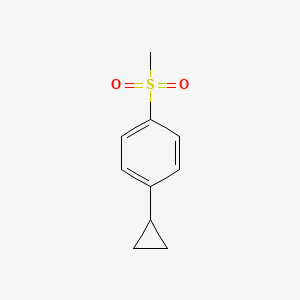

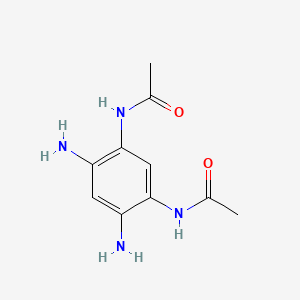
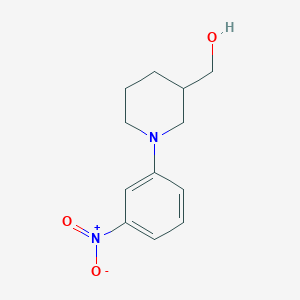

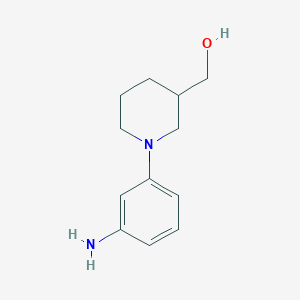

![N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)
